REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])[CH2:14][CH2:15][CH2:16][CH:17]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[OH:23].[CH3:34][C:35](=[O:36])[CH3:37].[O:24]=[Cr:25](=[O:26])=[O:27].[OH2:28].[S:29](=[O:30])(=[O:31])([OH:32])[OH:33]>>[C:1]([CH3:2])(=[O:3])[CH:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][C:11](=[O:12])[OH:13])[CH2:14][CH2:15][CH2:16][C:17]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(O)CCCC(CCCCCCC(=O)O)C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCCCCC(=O)CCCC(CCCCCCC(=O)O)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |